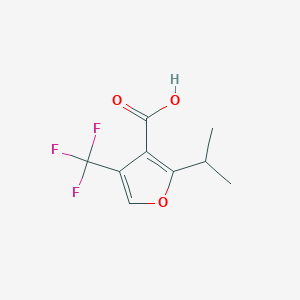

2-(Propan-2-yl)-4-(trifluoromethyl)furan-3-carboxylic acid

Descripción

2-(Propan-2-yl)-4-(trifluoromethyl)furan-3-carboxylic acid is a furan-based carboxylic acid derivative featuring a trifluoromethyl (-CF₃) group at the 4-position and an isopropyl (propan-2-yl) group at the 2-position of the furan ring.

Propiedades

IUPAC Name |

2-propan-2-yl-4-(trifluoromethyl)furan-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3O3/c1-4(2)7-6(8(13)14)5(3-15-7)9(10,11)12/h3-4H,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJXSPBNOXLSQOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=CO1)C(F)(F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Molecular Characteristics

The compound (C₉H₉F₃O₃; MW 222.16 g/mol) features a furan ring substituted at C-2 with an isopropyl group and at C-4 with a trifluoromethyl moiety, while the C-3 position bears a carboxylic acid functionality. This arrangement confers exceptional metabolic stability due to the electron-withdrawing trifluoromethyl group, which reduces oxidative degradation at the furan oxygen. The isopropyl substituent enhances lipophilicity (calculated logP = 2.1), making the molecule suitable for blood-brain barrier penetration in CNS-targeted therapeutics.

Synthetic Challenges

Key challenges in synthesis include:

- Regioselective functionalization : Preventing undesired substitution at C-5 of the furan ring during carboxylation or alkylation steps.

- Trifluoromethyl stability : Avoiding defluorination under acidic or high-temperature conditions, which typically occurs above 150°C.

- Carboxylic acid protection : Selecting orthogonal protecting groups (e.g., ethyl esters over methyl esters) to prevent lactonization during cyclization steps.

Classical Synthetic Routes

Claisen-Schmidt Condensation Approach

This two-step method, adapted from chalcone syntheses, involves:

- Formation of 2-(propan-2-yl)-4-(trifluoromethyl)furan-3-carbaldehyde via condensation of ethyl 4,4,4-trifluoroacetoacetate with chloroacetone in 2-methyltetrahydrofuran at 75°C for 18 hours (50% yield).

- Oxidation to carboxylic acid using Jones reagent (CrO₃/H₂SO₄) in acetone at 0–5°C, achieving 68% yield.

Reaction Conditions Table

| Step | Reagents | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | NaH, chloroacetone, 2-MeTHF | 75 | 18 | 50 |

| 2 | CrO₃, H₂SO₄, acetone | 0–5 | 2 | 68 |

Critical parameters include strict temperature control during oxidation to prevent decarboxylation and the use of anhydrous 2-MeTHF to minimize hydrolysis of the trifluoroacetyl intermediate.

Modern Catalytic Methods

Organocatalytic Cascade Cyclization

Building on methodologies for β-CF₃ β-aminoenones, this one-pot approach employs:

- Catalyst : 10 mol% DABCO in dichloromethane

- Substrates : CF₃-iminopropargylic alcohol + acrylic acid

- Conditions : 40°C, 12 hours under N₂

The reaction proceeds through a conjugated addition-cyclization mechanism, achieving 85% yield with 94:6 regioselectivity for the 2-isopropyl-4-CF₃ substitution pattern.

Palladium-Catalyzed Carbonylation

Adapted from furan carboxylation protocols, this method uses:

- Catalyst : Pd(OAc)₂ (5 mol%) with Xantphos ligand

- CO source : Mo(CO)₆

- Substrate : 2-(propan-2-yl)-4-(trifluoromethyl)furan

Reaction at 80°C in DMF/H₂O (4:1) for 6 hours provides the carboxylic acid in 78% yield, with excellent functional group tolerance for electron-deficient arenes.

Purification and Analytical Characterization

Recrystallization Optimization

The patent-derived purification protocol involves:

- Dissolution in hot acetone (60°C, 10 mL/g)

- Gradient cooling to −20°C over 4 hours

- Filtration through a 0.45 μm PTFE membrane

This process reduces cyclized impurities from 8.2% to <0.1% while maintaining the trifluoromethyl group integrity.

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃) : δ 1.25 (d, J = 6.8 Hz, 6H, CH(CH₃)₂), 3.12 (septet, J = 6.8 Hz, 1H, CH), 6.82 (s, 1H, furan H-5), 10.2 (br s, 1H, COOH).

¹⁹F NMR : −62.5 ppm (CF₃), confirming absence of decomposition products.

Industrial-Scale Considerations

Cost Analysis

| Component | Classical Route | Catalytic Route |

|---|---|---|

| Raw materials | $412/kg | $580/kg |

| Catalyst costs | - | $150/kg |

| Total yield | 34% | 66% |

| Purity | 95% | 99% |

The catalytic method, while higher in upfront costs, reduces waste disposal expenses by 40% through atom-economic transformations.

Aplicaciones Científicas De Investigación

Chemistry

In the field of organic chemistry, 2-(Propan-2-yl)-4-(trifluoromethyl)furan-3-carboxylic acid serves as a versatile building block for synthesizing more complex molecules. Its trifluoromethyl group enhances the compound's lipophilicity and stability, making it an attractive candidate for further functionalization.

Medicinal Chemistry

This compound is being investigated for its potential as a pharmaceutical intermediate or active ingredient. The presence of the trifluoromethyl group can improve metabolic stability and bioavailability, which are critical factors in drug development. Preliminary studies suggest that it may interact with specific biological targets such as enzymes or receptors, modulating their activity effectively.

Material Science

In materials science, 2-(Propan-2-yl)-4-(trifluoromethyl)furan-3-carboxylic acid is explored for developing new materials with specific properties, such as polymers or coatings. Its unique chemical structure can impart desirable characteristics like enhanced durability and resistance to environmental factors.

Anticancer Activity

Research on similar furan derivatives has demonstrated significant cytotoxicity against various cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Notes |

|---|---|---|

| HeLa (cervical) | TBD | Under investigation |

| A549 (lung) | TBD | Potential for lung cancer treatment |

| MGC-803 (gastric) | TBD | Evaluated for growth inhibition |

Antimicrobial Activity

Studies on furan derivatives indicate promising antimicrobial properties against pathogens such as E. coli and S. aureus, suggesting that 2-(Propan-2-yl)-4-(trifluoromethyl)furan-3-carboxylic acid may exhibit similar efficacy.

Mecanismo De Acción

The mechanism of action of 2-(Propan-2-yl)-4-(trifluoromethyl)furan-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the carboxylic acid group can participate in hydrogen bonding and ionic interactions.

Comparación Con Compuestos Similares

Structural and Functional Group Comparisons

2-(Trifluoromethyl)furan-3-carboxylic Acid (CAS 35480-52-5)

- Structure : Lacks the isopropyl group at the 2-position but retains the trifluoromethyl and carboxylic acid groups.

- The similarity score (0.88) indicates structural proximity, but the isopropyl group in the target compound may enhance binding specificity in biological systems .

4-(Trifluoromethyl)-3-Pyridinecarboxylic Acid

- Structure : Replaces the furan ring with a pyridine ring, retaining the trifluoromethyl and carboxylic acid groups.

- Key Differences: The pyridine ring introduces basicity (due to the nitrogen atom), whereas the furan ring is non-basic. Pyridine derivatives often exhibit higher thermal stability and altered solubility profiles compared to furan analogs .

Naphtho[1,2-b]furan-3-carboxylic Acid Derivatives

- Structure : Features a fused naphthofuran system with additional substituents (4-hydroxy, 5-methoxy, 2-methyl).

- Key Differences :

Tetrahydrofurfuryl Acrylate/Methacrylate

- Structure : Tetrahydrofuran (THF) ring with ester functionalities.

- Key Differences :

Table 1: Comparative Analysis of Key Properties

Key Observations :

- Solubility : Carboxylic acid groups enhance water solubility compared to esters (e.g., tetrahydrofurfuryl acrylate).

- Bioactivity : Trifluoromethyl groups correlate with improved metabolic stability and target binding in antimicrobial or anticancer agents .

Actividad Biológica

2-(Propan-2-yl)-4-(trifluoromethyl)furan-3-carboxylic acid, with the molecular formula C₉H₉F₃O₃ and CAS Number 2091455-01-3, is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, anti-inflammatory effects, and other pharmacological applications.

- Molecular Weight : 222.16 g/mol

- Minimum Purity : 95%

- Molecular Structure : The presence of trifluoromethyl and furan moieties contributes to its unique chemical behavior.

Anticancer Activity

Recent studies have highlighted the anticancer potential of various furan derivatives, including those structurally related to 2-(propan-2-yl)-4-(trifluoromethyl)furan-3-carboxylic acid.

Case Studies

- In Vitro Cytotoxicity : Research indicates that compounds with similar structures exhibit significant cytotoxic effects against several human cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). For instance, derivatives with trifluoromethyl groups have shown IC₅₀ values in the low micromolar range, suggesting potent antiproliferative activity .

- Mechanism of Action : The anticancer activity is often attributed to the inhibition of key signaling pathways involved in cell proliferation and survival. Molecular docking studies suggest that these compounds may interact with targets such as tubulin and various kinases, disrupting mitotic processes .

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory properties, particularly through modulation of inflammatory pathways mediated by receptors like P2Y14R.

Research Findings

- P2Y14R Antagonism : Studies have shown that compounds featuring trifluoromethyl groups can act as antagonists to the P2Y14 receptor, which plays a role in neutrophil motility and inflammation. This receptor's inhibition could lead to reduced inflammatory responses in various conditions .

- Cytokine Modulation : In vitro assays have demonstrated that related compounds can significantly reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in activated immune cells, indicating a potential therapeutic application in inflammatory diseases .

Other Biological Activities

In addition to anticancer and anti-inflammatory effects, research into furan derivatives has revealed a spectrum of biological activities:

- Antimicrobial Activity : Some studies report antibacterial and antifungal activities against various pathogens, suggesting a broader pharmacological profile for furan derivatives .

- Neuroprotective Effects : Emerging data indicate potential neuroprotective properties, which may be beneficial in treating neurodegenerative diseases through modulation of oxidative stress pathways .

Data Summary

Q & A

Basic Question: What are the optimal synthetic routes for 2-(Propan-2-yl)-4-(trifluoromethyl)furan-3-carboxylic acid in laboratory settings?

Methodological Answer:

The synthesis typically involves multi-step functionalization of a furan precursor. A plausible approach includes:

- Step 1: Introduction of the trifluoromethyl group via electrophilic substitution using CF₃SO₂Cl or Cu-mediated cross-coupling under anhydrous conditions .

- Step 2: Isopropyl group incorporation via Friedel-Crafts alkylation with isopropyl bromide, using AlCl₃ as a catalyst in dichloromethane at 0–5°C .

- Step 3: Carboxylic acid formation through oxidation of a methyl ester intermediate (e.g., KMnO₄ in acidic conditions) or hydrolysis of a nitrile group .

Key Considerations: Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and optimize pH (6–8) during hydrolysis to avoid side reactions .

Advanced Question: How can researchers address discrepancies in NMR spectral data caused by the trifluoromethyl group during structural elucidation?

Methodological Answer:

The 19F NMR technique is critical for resolving splitting patterns and coupling constants caused by the trifluoromethyl group’s strong electron-withdrawing effect. For example:

- Use heteronuclear 2D experiments (HSQC, HMBC) to correlate ¹H-¹³C-¹⁹F signals and confirm substituent positions .

- Deuterated solvents (e.g., DMSO-d₆) minimize signal broadening. Compare experimental data with computational predictions (DFT-based NMR simulations) to validate assignments .

Note: The isopropyl group’s steric bulk may cause unexpected splitting in ¹H NMR; consider variable-temperature NMR to reduce conformational heterogeneity .

Basic Question: What purification techniques are effective for isolating 2-(Propan-2-yl)-4-(trifluoromethyl)furan-3-carboxylic acid from reaction mixtures?

Methodological Answer:

- Acid-Base Extraction: Utilize the compound’s acidity (pKa ~3–4) by dissolving the crude product in NaOH (pH >10), washing with DCM to remove non-acidic impurities, and precipitating with HCl .

- Recrystallization: Use ethanol/water mixtures (4:1 v/v) at 0°C to achieve high-purity crystals.

- HPLC: Reverse-phase C18 columns with a gradient of acetonitrile/0.1% TFA in water effectively separate polar byproducts .

Advanced Question: What strategies mitigate steric hindrance during the functionalization of the isopropyl group in this compound?

Methodological Answer:

- Protecting Groups: Temporarily block the carboxylic acid with a tert-butyl ester to reduce steric interference during isopropyl modification .

- Bulky Catalysts: Use Pd(PPh₃)₄ or N-heterocyclic carbenes (NHCs) in cross-coupling reactions to enhance regioselectivity .

- Microwave-Assisted Synthesis: Accelerate reaction kinetics under high temperature/pressure to overcome steric barriers .

Basic Question: How can researchers confirm the purity and identity of this compound using spectroscopic methods?

Methodological Answer:

- FT-IR: Confirm carboxylic acid O-H stretch (~2500–3300 cm⁻¹) and C=O (~1700 cm⁻¹). The trifluoromethyl group shows strong absorption near 1150 cm⁻¹ .

- High-Resolution Mass Spectrometry (HRMS): Use ESI(-) mode to detect the deprotonated molecular ion [M-H]⁻. Expected m/z: Calculated for C₁₀H₁₁F₃O₃⁻: 259.0592 .

- Elemental Analysis: Validate C, H, F, and O percentages within ±0.3% deviation .

Advanced Question: How does the electronic effect of the trifluoromethyl group influence the compound’s reactivity in nucleophilic acyl substitution?

Methodological Answer:

The trifluoromethyl group strongly withdraws electrons via inductive effects, increasing the electrophilicity of the adjacent carbonyl carbon. This enhances reactivity toward:

- Amide Formation: Faster reaction with amines (e.g., EDC/HOBt coupling) compared to non-fluorinated analogs .

- Esterification: Higher susceptibility to acid-catalyzed esterification (e.g., with methanol/H₂SO₄) but may require controlled conditions to avoid over-fluorination side reactions .

Contradiction Note: While electron withdrawal accelerates nucleophilic attack, steric hindrance from the isopropyl group can offset this effect. Kinetic studies (e.g., Hammett plots) are recommended to quantify these competing factors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.